Cas no 2227770-09-2 (rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a substituted phenyl group and an amine functionality. Its stereochemistry, defined by the (1R,3S) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The cyclopropane ring imparts rigidity, while the 3-methylphenyl substituent enhances lipophilicity, influencing binding affinity in bioactive molecules. The amine group offers versatility for further derivatization, enabling its use in the development of ligands, catalysts, or pharmacophores. This compound’s structural features make it suitable for studying structure-activity relationships in medicinal chemistry or as a building block for complex organic frameworks.
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine structure
2227770-09-2 structure
Product name:rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
CAS No:2227770-09-2
MF:C12H17N
MW:175.270083189011
CID:6307962
PubChem ID:165698003

rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
    • EN300-1834840
    • 2227770-09-2
    • Inchi: 1S/C12H17N/c1-8-5-4-6-9(7-8)10-11(13)12(10,2)3/h4-7,10-11H,13H2,1-3H3/t10-,11-/m1/s1
    • InChI Key: USVYPSHLHUCJES-GHMZBOCLSA-N
    • SMILES: N[C@@H]1[C@@H](C2C=CC=C(C)C=2)C1(C)C

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.4

rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1834840-0.05g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
0.05g
$1200.0 2023-09-19
Enamine
EN300-1834840-0.25g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
0.25g
$1315.0 2023-09-19
Enamine
EN300-1834840-10.0g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
10g
$6144.0 2023-06-01
Enamine
EN300-1834840-0.1g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
0.1g
$1257.0 2023-09-19
Enamine
EN300-1834840-0.5g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
0.5g
$1372.0 2023-09-19
Enamine
EN300-1834840-1g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
1g
$1429.0 2023-09-19
Enamine
EN300-1834840-5g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
5g
$4143.0 2023-09-19
Enamine
EN300-1834840-2.5g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
2.5g
$2800.0 2023-09-19
Enamine
EN300-1834840-1.0g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
1g
$1429.0 2023-06-01
Enamine
EN300-1834840-5.0g
rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine
2227770-09-2
5g
$4143.0 2023-06-01

Additional information on rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine

Professional Introduction to Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine (CAS No. 2227770-09-2)

Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine, identified by its CAS number 2227770-09-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex cyclopropane ring structure and aromatic substituents, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The structural uniqueness of Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine lies in its chiral center and the presence of a bulky cyclopropane moiety, which can influence both its pharmacokinetic properties and biological activity. The 3-methylphenyl group introduces a hydrophobic region, enhancing its interaction with biological targets. This feature makes it a valuable scaffold for designing molecules with specific binding affinities and selectivity.

In recent years, there has been growing interest in the development of cyclopropane-containing compounds due to their distinct chemical properties and biological effects. Cyclopropanes are known for their high reactivity and ability to induce conformational changes in proteins, making them promising candidates for drug discovery. The amine functional group in Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.

Current research in the field of medicinal chemistry has highlighted the importance of chiral molecules in drug development. The stereochemistry of Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity can significantly impact the efficacy and safety of pharmaceutical compounds. Therefore, the synthesis and characterization of this racemic mixture are essential for understanding its potential therapeutic applications.

The synthesis of Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary methods have been employed to achieve high enantiomeric purity. These methods not only enhance the yield but also improve the overall quality of the final product.

In addition to its structural complexity, Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. Its solubility profile, melting point, and stability under different conditions are critical factors that determine its suitability for formulation development. These properties have been extensively studied to optimize its use in drug delivery systems.

The biological activity of Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine has been explored in several preclinical studies. Initial findings suggest that it may have potential therapeutic effects in areas such as central nervous system disorders and inflammation. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. In vitro and in vivo studies are being conducted to evaluate its efficacy and safety profiles.

The integration of computational chemistry and molecular modeling techniques has significantly advanced the understanding of the interactions between Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine and biological targets. These tools have enabled researchers to predict binding affinities and optimize molecular structures for improved pharmacological activity. The use of high-throughput screening methods has further accelerated the discovery process by identifying lead compounds with promising therapeutic properties.

The future prospects for Rac-(1R,3S)-2,2-dimethyl-3-(3-methylphenyl)cyclopropan-1-amine in drug development are promising. Ongoing research aims to explore new synthetic pathways and develop novel derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. The continued investigation into this compound will contribute to advancements in medicinal chemistry and provide new insights into disease mechanisms.

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